

# L-(-)-Lactamide chemical structure and bonding

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## Compound of Interest

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An In-depth Technical Guide to the Chemical Structure and Bonding of L-(-)-Lactamide

For Researchers, Scientists, and Drug Development Professionals

## Abstract

L-(-)-Lactamide, the levorotatory stereoisomer of 2-hydroxypropanamide, is a molecule of significant interest in the fields of pharmaceutical science, organic synthesis, and materials science.<sup>[1][2][3]</sup> As the amide derivative of L-lactic acid, its structure is defined by a critical chiral center that dictates its biological activity and utility as a building block for enantiomerically pure compounds.<sup>[2][4]</sup> This technical guide provides a comprehensive analysis of the chemical structure and bonding of L-(-)-Lactamide. It delves into its stereochemistry, the nature of its covalent and intermolecular bonds from both valence bond and molecular orbital perspectives, and the spectroscopic techniques used for its characterization. This document serves as a foundational resource for professionals leveraging the unique properties of this versatile molecule.

## Molecular Architecture and Stereochemical Identity

The foundation of L-(-)-Lactamide's utility lies in its precise three-dimensional architecture. A thorough understanding of its structure is paramount for predicting its interactions in biological systems and its behavior in chemical reactions.

## Chemical Identity

L-(-)-Lactamide is a simple yet functionally rich organic molecule. Its core identity is summarized by the following properties:

Property	Value	Source(s)
IUPAC Name	(2S)-2-Hydroxypropanamide	[4][5]
Molecular Formula	C <sub>3</sub> H <sub>7</sub> NO <sub>2</sub>	[5][6]
Molecular Weight	89.09 g/mol	[4][7]
CAS Number	89673-71-2 (S-isomer)	[5]
Appearance	White crystalline solid	[5][7]
Melting Point	73-76 °C	[5][8]

## The Criticality of Chirality

The defining structural feature of L-(-)-Lactamide is its chirality. Chirality refers to a geometric property of a molecule that is non-superimposable on its mirror image, much like a left and right hand.[9][10]

- **Stereogenic Center:** The source of chirality in L-(-)-Lactamide is the central carbon atom (C2), which is a stereogenic center. This carbon is bonded to four distinct groups: a hydroxyl (-OH) group, a methyl (-CH<sub>3</sub>) group, a hydrogen (-H) atom, and a carboxamide (-CONH<sub>2</sub>) group.[11]
- **Enantiomers:** This arrangement means L-(-)-Lactamide exists as one of a pair of enantiomers (mirror-image stereoisomers). Its counterpart is D-(+)-Lactamide.[2] In biological systems, which are themselves chiral, these two enantiomers can have vastly different activities and metabolic fates. The ability to use L-(-)-Lactamide as an enantiomerically pure starting material is crucial in drug development to minimize off-target effects and improve therapeutic efficacy.[2]
- **Nomenclature:** The "L" designation refers to the configuration of the stereocenter relative to L-glyceraldehyde. The "(-)" symbol, or levorotatory, indicates that a solution of this compound rotates plane-polarized light to the left.

Caption: 3D representation of L-(-)-Lactamide highlighting the C2 chiral center.

## A Deep Dive into Chemical Bonding

The physical properties and chemical reactivity of L-(-)-Lactamide are direct consequences of its internal bonding framework. We can analyze this from two complementary perspectives: Valence Bond Theory and Molecular Orbital Theory.

### Valence Bond Theory: A Localized Perspective

Valence Bond Theory provides an intuitive model of bonding by describing the hybridization of atomic orbitals to form localized sigma ( $\sigma$ ) and pi ( $\pi$ ) bonds.

- Hybridization:
  - C1 (Carbonyl Carbon): This carbon is  $sp^2$  hybridized. It forms three  $\sigma$  bonds (to C2, O1, and N1) arranged in a trigonal planar geometry with bond angles of approximately  $120^\circ$ . The remaining unhybridized p orbital participates in a  $\pi$  bond with the carbonyl oxygen.
  - C2 (Chiral Carbon): This carbon is  $sp^3$  hybridized, forming four  $\sigma$  bonds (to C1, C3, O2, and H) in a tetrahedral arrangement.
  - N1 (Amide Nitrogen): While it might be expected to be  $sp^3$ , the nitrogen in an amide is effectively  $sp^2$  hybridized. This is due to the participation of its lone pair in resonance with the adjacent carbonyl group, leading to a planar geometry around the nitrogen.
- Sigma ( $\sigma$ ) and Pi ( $\pi$ ) Framework: The molecule is built upon a robust framework of  $\sigma$  bonds. The key feature is the  $\pi$  bond between C1 and O1, which is part of a larger, delocalized system.

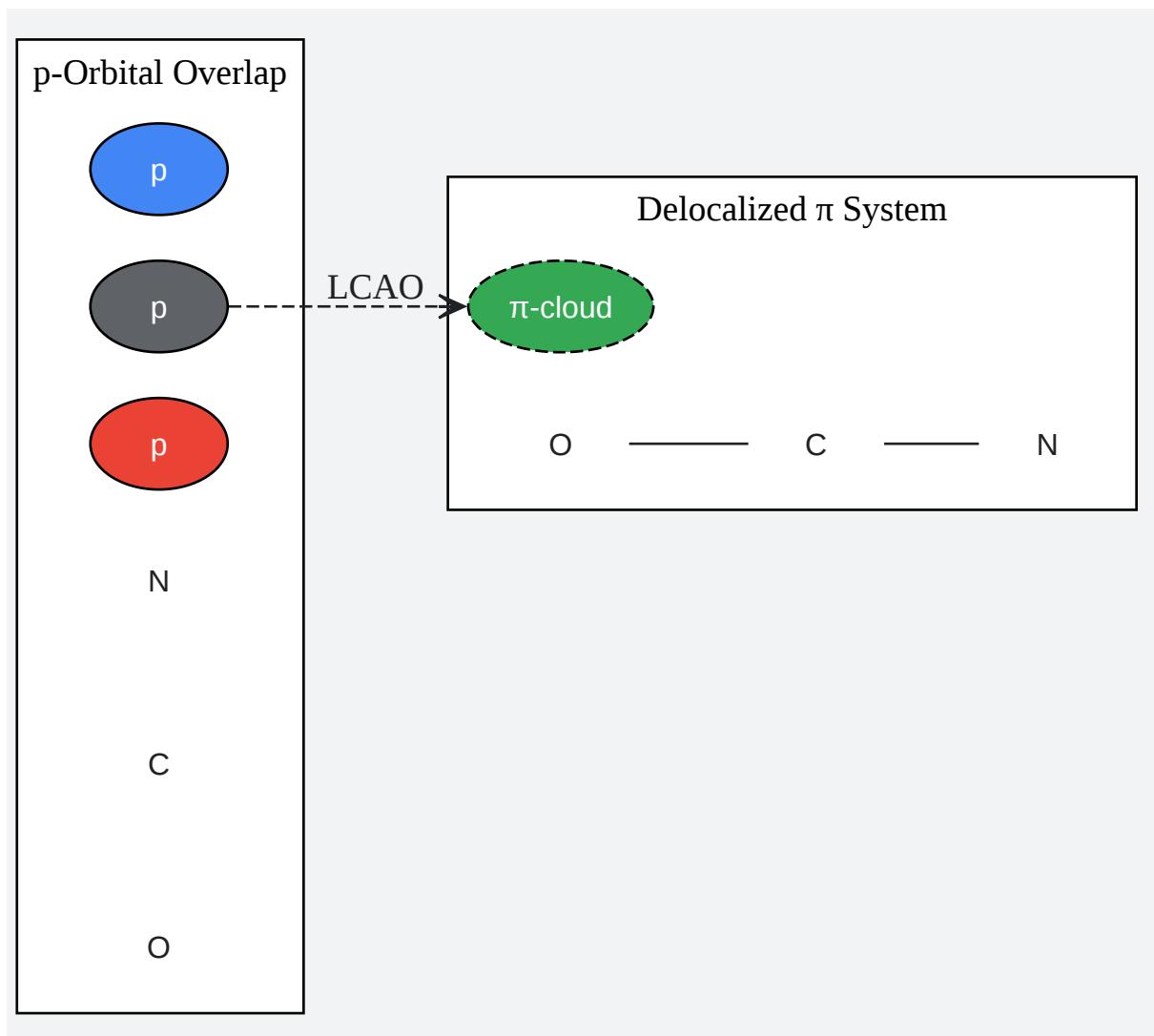
### Molecular Orbital Theory: A Delocalized Perspective

Molecular Orbital (MO) theory describes bonding in terms of orbitals that extend over the entire molecule.<sup>[12]</sup> This approach is essential for accurately describing phenomena like resonance, which are critical to the amide group's properties.

The most important feature is the delocalized three-center, four-electron  $\pi$  system of the amide group (O=C-N). The p orbitals on the oxygen, carbon, and nitrogen atoms combine to form

three molecular orbitals: a bonding ( $\pi$ ), a non-bonding (n), and an anti-bonding ( $\pi^*$ ) orbital.[13]  
[14]

- Consequences of Delocalization:
  - Planarity: This  $\pi$ -system forces the O, C, N, and the atoms attached to them into a single plane.
  - Restricted Rotation: The delocalization imparts partial double-bond character to the C-N bond, significantly restricting rotation around it. This conformational rigidity is a key feature in the structure of peptides and other biologically active molecules.
  - Reactivity: The electron density distribution across the amide group, with a partial negative charge on the oxygen and a partial positive charge on the nitrogen, dictates its reactivity and hydrogen bonding capabilities.



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Caption: Formation of the delocalized  $\pi$  molecular orbital in the amide group.

## Intermolecular Forces: The Key to Physical Properties

The presence of the hydroxyl (-OH) and amide (-NH<sub>2</sub>) groups makes L-(-)-Lactamide an excellent participant in hydrogen bonding. Both groups can act as hydrogen bond donors, and the oxygen atoms (hydroxyl and carbonyl) can act as acceptors. This strong network of intermolecular hydrogen bonds is responsible for:

- High Melting Point: Significant energy is required to overcome these interactions in the solid state.

- Water Solubility: The ability to form hydrogen bonds with water molecules allows it to dissolve readily.[7]

## Structural Elucidation: Spectroscopic & Crystallographic Methods

Determining and confirming the structure of L-(-)-Lactamide relies on a suite of advanced analytical techniques.

### Spectroscopic Signature

Spectroscopy provides a "fingerprint" of the molecule based on how it interacts with electromagnetic radiation.

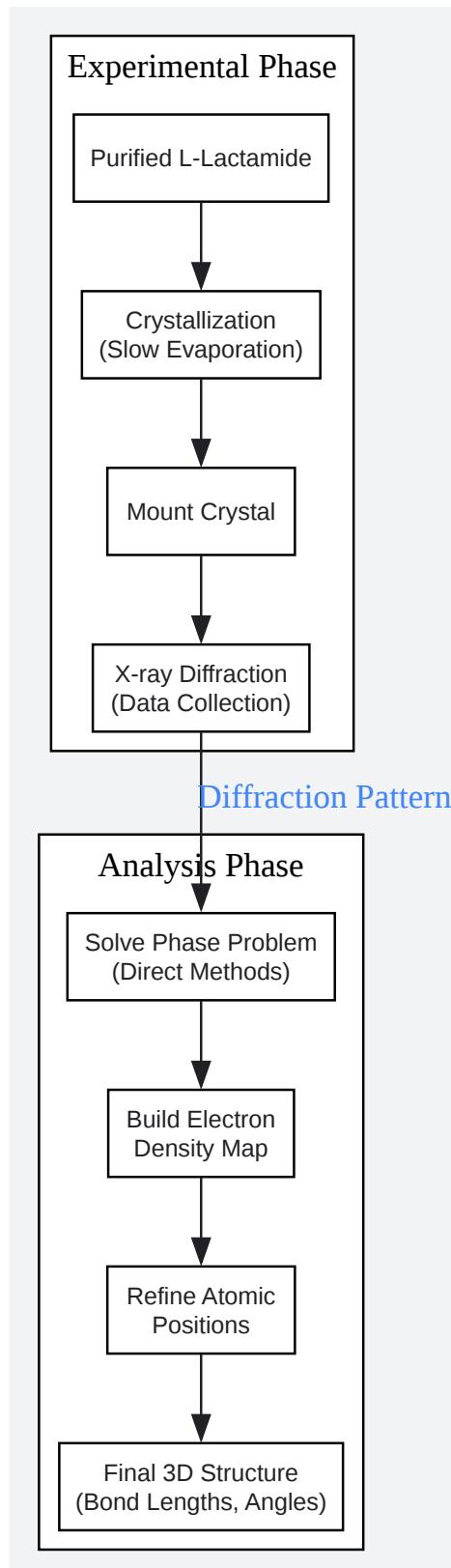
Technique	Key Observables for L-(-)-Lactamide
<sup>1</sup> H NMR	- -CH <sub>3</sub> (Methyl): Doublet, ~1.3-1.5 ppm. - -CH (Methine): Quartet, ~4.0-4.3 ppm. - -OH (Hydroxyl): Broad singlet, variable chemical shift. - -NH <sub>2</sub> (Amide): Two broad singlets, ~7.0-7.5 ppm.
<sup>13</sup> C NMR	- -CH <sub>3</sub> (Methyl): ~20-25 ppm. - -CHOH (Methine): ~65-70 ppm. - -C=O (Carbonyl): ~175-180 ppm.
IR Spectroscopy	- O-H Stretch: Broad peak, ~3200-3600 cm <sup>-1</sup> . - N-H Stretch: Two sharp peaks, ~3200-3400 cm <sup>-1</sup> . - C=O Stretch (Amide I): Strong, sharp peak, ~1650-1680 cm <sup>-1</sup> .

(Note: Exact chemical shifts and frequencies can vary based on solvent and concentration.)

### X-ray Crystallography: The Definitive Structure

While spectroscopy confirms connectivity, X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state.[15] It is the gold standard for determining precise bond lengths, bond angles, and the absolute configuration of a chiral

molecule.[16][17] The process involves crystallizing the compound and analyzing how the crystal lattice diffracts a beam of X-rays.[16]



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Caption: Generalized workflow for structure determination by X-ray crystallography.

## Experimental Protocol: Synthesis of Lactamide

Trustworthy protocols are the bedrock of scientific integrity. The following method for the synthesis of lactamide from ethyl lactate is a well-established procedure adapted from *Organic Syntheses*, a highly reputable source.[\[18\]](#)

Objective: To synthesize lactamide via the ammonolysis of ethyl lactate.

Materials:

- Ethyl lactate (1.06 moles)
- Liquid ammonia (~125 mL)
- Dry ice-acetone bath
- Steel pressure apparatus (bomb)
- Absolute ether

Procedure:

- Cooling: Place 125 g (1.06 moles) of ethyl lactate into a suitable container (e.g., a Pyrex liner for the pressure apparatus). Cool the container thoroughly in a dry ice-acetone bath to below -33 °C (the boiling point of ammonia).
- Ammonia Addition: Carefully add 125 mL of liquid ammonia to the cooled ethyl lactate.  
Causality: Cooling prevents the violent boiling of ammonia and spattering of the ester upon addition.
- Reaction: Securely seal the container within the steel pressure apparatus. Allow the apparatus to warm to room temperature and let the reaction proceed for 24 hours. Causality: The pressure build-up from the ammonia at room temperature increases the concentration and facilitates the nucleophilic acyl substitution reaction.

- Venting: After 24 hours, slowly vent the excess ammonia gas from the apparatus in a well-ventilated fume hood.
- Isolation: Transfer the resulting reaction product (a mixture of lactamide, unreacted ester, and ethanol) to a beaker. Add 200 mL of absolute ether and stir thoroughly. Causality: Lactamide is insoluble in ether, while the ethanol byproduct and unreacted ethyl lactate are soluble. This allows for separation by filtration.
- Purification: Filter the solid residue using a Büchner funnel. Wash the filter cake with additional portions of absolute ether to remove any remaining soluble impurities.
- Drying: Air-dry the collected white crystalline product. The expected yield is approximately 65-70 g (70-74%) of lactamide with a melting point of 74-75 °C.[18]

## Conclusion

L-(-)-Lactamide is a molecule whose significance far exceeds its simple formula. Its structure is a case study in fundamental organic chemistry principles: the profound impact of a single stereocenter, the delocalized bonding and planarity of the amide group, and the powerful influence of hydrogen bonding on physical properties. For drug development professionals, its chirality is the key to stereospecific interactions with biological targets. For materials scientists, its capacity for hydrogen bonding and its role as a building block for biodegradable polymers are of primary interest.[1] A thorough grasp of the chemical structure and bonding detailed in this guide is the essential first step toward unlocking the full potential of this valuable compound.

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## References

- 1. Buy Lactamide | 2043-43-8 | >98% [smolecule.com]
- 2. chemimpex.com [chemimpex.com]

- 3. LACTAMIDE | 2043-43-8 [chemicalbook.com]
- 4. Lactamide | C3H7NO2 | CID 94220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Lactamide - Wikipedia [en.wikipedia.org]
- 6. lactamide - Wikidata [wikidata.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chembk.com [chembk.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Delocalized Bonding and Molecular Orbitals [webmis.highland.cc.il.us]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Organic Syntheses Procedure [orgsyn.org]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
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